cyclohexylmethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate -

cyclohexylmethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Catalog Number: EVT-4399764
CAS Number:
Molecular Formula: C20H24N2O5
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Hantzsch Dihydropyridine Synthesis: This classical approach involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine [, ].
  • Cyclocondensation Reactions: Various cyclocondensation reactions employing substituted pyridines or pyridazinones with appropriate reagents can yield specific dihydropyridine or tetrahydropyridine derivatives [, , ].
  • Modifications of Existing Structures: Existing dihydropyridine or tetrahydropyridine compounds can be further modified through reactions like alkylation, acylation, or the introduction of new substituents to fine-tune their properties [, , ].
Molecular Structure Analysis

The molecular structures of several dihydropyridine and tetrahydropyridine derivatives have been elucidated using techniques like X-ray crystallography [, ]. This analysis reveals essential structural features that contribute to their biological activity, such as:

  • Conformation of the Heterocyclic Ring: The conformation of the central dihydropyridine or tetrahydropyridine ring can vary from planar to boat-like, influencing the compound's interaction with biological targets [, ].
  • Substituent Effects: The type, position, and orientation of substituents on the ring system significantly impact the molecule's overall shape, polarity, and potential for intermolecular interactions, ultimately influencing its pharmacological properties [, , , ].
Mechanism of Action
  • Calcium Channel Blocking: Dihydropyridines are well-known L-type calcium channel blockers, inhibiting calcium influx into cells and leading to vasodilation and a decrease in cardiac contractility. This mechanism underlies their use as antihypertensive agents [, ].
  • Phosphodiesterase Inhibition: Some dihydropyridazinone cardiotonics act by inhibiting cyclic AMP phosphodiesterase, leading to an increase in intracellular cyclic AMP levels and enhancing cardiac contractility [, , ].
  • Other Mechanisms: Emerging evidence suggests that certain derivatives might exert their effects through interaction with other targets, such as potassium channels or intracellular signaling pathways [, ].
Physical and Chemical Properties Analysis
  • Solubility: Generally lipophilic, their solubility in aqueous solutions can be modulated by introducing polar functional groups [, ].
  • Stability: They can be sensitive to light, heat, and oxidizing agents, requiring careful handling and storage [].
  • Spectroscopic Properties: Characterized by specific absorption and fluorescence profiles, which can be exploited for analytical purposes [].
Applications
  • Cardiovascular Research: These compounds are widely studied for their potential as antihypertensive, antianginal, and antiarrhythmic agents. Their ability to modulate calcium channel activity and influence vascular tone makes them valuable tools in cardiovascular research [, , , ].
  • Drug Discovery and Development: The development of novel dihydropyridine and tetrahydropyridine-based drugs with improved efficacy, selectivity, and safety profiles is an active area of research in medicinal chemistry. Researchers continuously synthesize and evaluate new derivatives, aiming to target specific subtypes of ion channels or enzymes [, , , , ].
  • Chemical Biology: The unique reactivity and structural features of these compounds make them useful tools in chemical biology. For example, they can be used as fluorescent probes to study biological processes or as scaffolds for developing new bioactive molecules [, , ].
  • Compound Description: This compound is a tetrahydropyridin-2-one analog of 1,4-dihydropyridine-type calcium antagonists. It exhibits a flat-boat conformation of the central heterocyclic ring, similar to 1,4-dihydropyridines [].
  • Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to act as both a phosphodiesterase-III (PDE-III) inhibitor and L-type calcium channel (LTCC) inhibitor. This dual action is intended to provide inotropic effects while minimizing increases in diastolic calcium [].
  • Compound Description: This compound, SK&F 94836, acts as a positive inotrope and vasodilator and is investigated for treating congestive heart failure. It's rapidly absorbed, distributed, and primarily excreted unchanged in the urine. It shows minimal interaction with cytochrome P-450 and exhibits low serum protein binding [].
  • Compound Description: This series of dihydropyridazinone compounds exhibits cardiotonic activity. The research aimed to understand the structure-activity relationship by varying the size of the spirocycloalkyl ring. The smaller ring sizes correlated with increased inotropic potency. The compounds displayed potent inhibition of cAMP phosphodiesterase derived from canine cardiac sarcoplasmic reticulum (SR-PDE), suggesting a potential mechanism for their inotropic effects [].
  • Compound Description: LY195115 is a potent and competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE) with a Ki of 80 nM. This compound also displays potent positive inotropic effects both in vitro and in vivo. X-ray crystallography revealed a predominantly planar structure with some non-planar regions, providing insights for designing new cardiotonic agents [].
  • Compound Description: This compound, specifically the (-)-enantiomer, exhibits cardiotonic effects. A novel synthetic method was developed for producing the optically pure (-)-enantiomer, involving treatment with L-tartaric acid and subsequent purification. This enantiomer and its pharmaceutically acceptable salts are incorporated into pharmaceutical compositions for their cardiotonic effects [].
  • Compound Description: This compound, part of the methyl 2-(5-oxo-1,2,4-triazine-6-ylidene)acetate derivative family, demonstrated promising antimicrobial activity. Studies revealed low acute toxicity in mice and varying biological activities depending on the type of substituent. It did not affect the human digestive tract microflora or green monkey kidney cells' morphology at specific concentrations. Notably, it exhibited antiviral activity against various viral species, comparable to the drug Vratizolin [].
  • Compound Description: These compounds represent a series of 1,4,5,6-tetrahydropyridine derivatives synthesized through a novel method involving the reduction of N-2-nitroarylamidines. These compounds serve as valuable intermediates for synthesizing various biologically active molecules [].
  • Compound Description: These dihydropyridine derivatives are prepared using an eco-friendly microwave-assisted synthesis, offering a more sustainable approach than traditional methods [].
  • Compound Description: This series explores 1,2,4-triazin-6(1H)-one derivatives. The research focused on modifying the core structure through reactions like thionation, methylation, and cycloaddition to generate a library of compounds with varying substituents [].

Properties

Product Name

cyclohexylmethyl 2-methyl-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

IUPAC Name

cyclohexylmethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C20H24N2O5/c1-13-19(20(24)27-12-14-6-3-2-4-7-14)17(11-18(23)21-13)15-8-5-9-16(10-15)22(25)26/h5,8-10,14,17H,2-4,6-7,11-12H2,1H3,(H,21,23)

InChI Key

RIZLPHTZNIBLJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.